molecular formula C18H15BrN2O3 B2864960 N-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide CAS No. 345971-50-8

N-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide

Cat. No.: B2864960
CAS No.: 345971-50-8
M. Wt: 387.233
InChI Key: IAFANNRWSWVYSJ-UHFFFAOYSA-N
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Description

N-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzyl group, a brominated phenol, a methoxy group, and a cyanopropenamide moiety, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common method includes:

    Bromination: Starting with a phenol derivative, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Methoxylation: The brominated phenol is then subjected to methoxylation using methanol and a base like sodium hydroxide.

    Cyanation: The methoxylated product undergoes cyanation using a cyanide source such as sodium cyanide or potassium cyanide.

    Amidation: Finally, the cyanated intermediate is reacted with benzylamine under acidic or basic conditions to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophiles like thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of thioethers, amines, or ethers.

Scientific Research Applications

Chemistry

In organic synthesis, N-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry as a lead compound for drug discovery. Its structural features suggest it could interact with biological targets, making it a candidate for the development of pharmaceuticals with anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the material science industry, this compound can be used in the synthesis of polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide depends on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3-(4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    N-benzyl-3-(3-bromo-4-hydroxyphenyl)-2-cyanoprop-2-enamide: Lacks the methoxy group, potentially altering its chemical properties and applications.

    N-benzyl-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enamide: Lacks the hydroxyl group, which may influence its solubility and reactivity.

Uniqueness

N-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide is unique due to the presence of all three functional groups (bromine, hydroxyl, and methoxy) on the phenyl ring

Properties

IUPAC Name

(E)-N-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c1-24-16-9-13(8-15(19)17(16)22)7-14(10-20)18(23)21-11-12-5-3-2-4-6-12/h2-9,22H,11H2,1H3,(H,21,23)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFANNRWSWVYSJ-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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